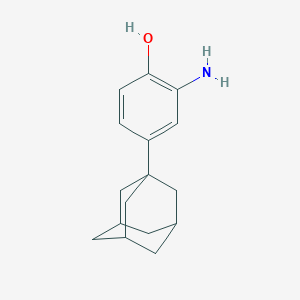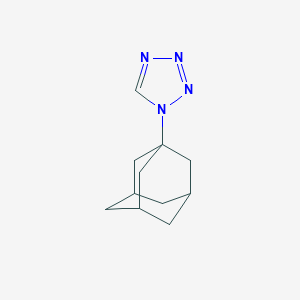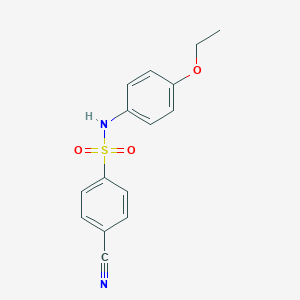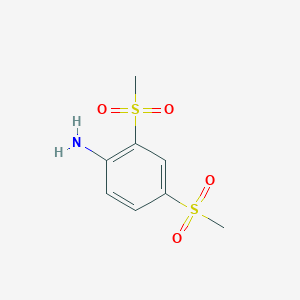
2,4-Bis(methylsulfonyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Bis(methylsulfonyl)aniline, also known as BSA, is an organic compound with the chemical formula C9H12N2O4S2. It is a white crystalline solid that is soluble in organic solvents. BSA has been found to possess several biological activities, making it a promising candidate for various scientific research applications.
Mecanismo De Acción
The mechanism of action of 2,4-Bis(methylsulfonyl)aniline is not fully understood. However, it has been proposed that this compound inhibits the activity of COX-2 and MMPs by binding to their active sites. This binding prevents the enzymes from carrying out their normal functions, leading to a decrease in inflammation and cancer progression.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to decrease the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in vitro and in vivo. This compound has also been found to inhibit the proliferation and migration of cancer cells. Additionally, this compound has been shown to have a protective effect on the liver, reducing liver damage caused by acetaminophen toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,4-Bis(methylsulfonyl)aniline has several advantages for lab experiments. It is readily available and can be synthesized using a well-established method. This compound is also stable and can be stored for long periods of time without degradation. However, there are also some limitations to using this compound in lab experiments. It has been found to be cytotoxic at high concentrations, which can limit its use in cell-based assays. Additionally, this compound has a low solubility in water, making it difficult to use in aqueous solutions.
Direcciones Futuras
2,4-Bis(methylsulfonyl)aniline has shown promising results in several scientific research applications. However, there is still much to be learned about its mechanism of action and potential therapeutic uses. Future research should focus on elucidating the molecular mechanisms of this compound's biological activities and identifying its potential therapeutic targets. Additionally, further studies are needed to determine the efficacy and safety of this compound in animal models and human clinical trials.
Métodos De Síntesis
2,4-Bis(methylsulfonyl)aniline can be synthesized by reacting 2,4-dinitrochlorobenzene with dimethyl sulfone in the presence of a base. The resulting product is then reduced with zinc and hydrochloric acid to yield this compound. This synthesis method has been well-established in the literature and has been used in several studies.
Aplicaciones Científicas De Investigación
2,4-Bis(methylsulfonyl)aniline has been found to possess several biological activities, making it a promising candidate for various scientific research applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. This compound has also been found to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). These enzymes play important roles in inflammation and cancer progression, making this compound a potential therapeutic agent for these diseases.
Propiedades
Fórmula molecular |
C8H11NO4S2 |
|---|---|
Peso molecular |
249.3 g/mol |
Nombre IUPAC |
2,4-bis(methylsulfonyl)aniline |
InChI |
InChI=1S/C8H11NO4S2/c1-14(10,11)6-3-4-7(9)8(5-6)15(2,12)13/h3-5H,9H2,1-2H3 |
Clave InChI |
VCSNPTXBUJEECX-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)N)S(=O)(=O)C |
SMILES canónico |
CS(=O)(=O)C1=CC(=C(C=C1)N)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(2-Bromo-4,6-dichlorophenoxy)acetyl]morpholine](/img/structure/B263354.png)
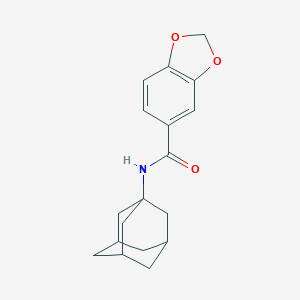


![N-[2-(4-morpholinyl)ethyl]-2-phenoxypropanamide](/img/structure/B263365.png)
![3-hydroxy-1-methyl-3-[2-oxo-2-(3-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B263368.png)

